molecular formula C19H17ClN4O3 B2805485 3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]pyridin-2-ol CAS No. 2034279-99-5

3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]pyridin-2-ol

Cat. No.: B2805485
CAS No.: 2034279-99-5
M. Wt: 384.82
InChI Key: SLZCPPBEBBCUDQ-UHFFFAOYSA-N
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Description

This product is the complex organic compound 3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]pyridin-2-ol ( 2034279-99-5), provided for use in early-stage chemical and pharmaceutical R&D. With a molecular formula of C19H17ClN4O3 and a molecular weight of 384.82 g/mol, this compound features a unique molecular architecture consisting of a pyrrolidine core linked to a pyridin-2-ol group and a 3-methyl-1,2,4-oxadiazole ring . This structure combines multiple heterocyclic and aromatic components, which are of significant interest in medicinal chemistry. The presence of the 1,2,4-oxadiazole ring is a particularly valuable feature, as this moiety is known to act as a bioisostere for carbonyl-containing compounds, which can enhance water solubility and improve metabolic stability in drug candidates . Furthermore, the Mannich base-like characteristics of similar compounds, featuring an aminomethyl function, are extensively researched for their ability to fine-tune the hydrophilic or lipophilic properties of a molecule, thereby optimizing its distribution within biological systems . The strategic incorporation of chloro- and hydroxyl groups on the pyridine ring offers specific sites for further chemical modification, making this compound a versatile and promising scaffold for the design and synthesis of novel bioactive molecules or specialized chemicals. Intended Research Applications: • Chemical Biology: Used as a tool compound to probe biological pathways and protein interactions. • Medicinal Chemistry: Serves as a sophisticated building block or core scaffold for the design of new therapeutic agents, leveraging the known biological activity profiles of its constituent heterocycles . • Methodology Development: Acts as a challenging substrate for developing new synthetic transformations or catalytic methods in organic chemistry. Quality & Safety: This product is provided with high purity for research purposes. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O3/c1-11-22-18(27-23-11)15-10-24(9-14(15)12-5-3-2-4-6-12)19(26)13-7-16(20)17(25)21-8-13/h2-8,14-15H,9-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZCPPBEBBCUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=CNC(=O)C(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]pyridin-2-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, the hydroxyl group can be introduced through nucleophilic substitution.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids.

    Construction of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving amines and aldehydes or ketones.

    Final Coupling: The final step involves coupling the different ring systems through appropriate linkers and reaction conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other derivatives.

    Substitution: The chloro group on the pyridine ring can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂ (Hydrogen) with a catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its unique chemical structure.

    Diagnostic Tools: Used in imaging and diagnostic applications.

Industry

    Materials Science: Used in the development of new materials with unique properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-chloro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidine-1-carbonyl]pyridin-2-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares functional groups with several analogs, including:

  • 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine (): This chloropyridine derivative features amino and substituted phenyl groups. Unlike the target compound, it lacks the oxadiazole-pyrrolidine moiety, which may reduce steric hindrance and alter electronic properties.
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): This pyrazole-based compound includes a sulfanyl group and trifluoromethyl substituent. The absence of an oxadiazole ring may result in lower metabolic stability compared to the target compound .
Table 1: Structural and Electronic Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol)* logP*
Target Compound Pyridine Chloro, Oxadiazole-Pyrrolidine ~450 (estimated) ~2.8
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine Chloro, Amino, Substituted Phenyl ~380 ~3.5
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole Chlorophenylsulfanyl, Trifluoromethyl ~320 ~4.0

*Estimated values based on structural analogs.

Physicochemical Properties

  • Solubility : The hydroxyl and carbonyl groups in the target compound may enhance aqueous solubility compared to the more hydrophobic pyrazole derivative in .
  • Thermal Stability : The rigid oxadiazole-pyrrolidine system likely improves thermal stability over analogs with flexible alkyl chains.

Q & A

Q. What synthetic strategies are recommended for the multi-step preparation of this compound?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyrrolidine and pyridine cores. Key steps include:

  • Cyclocondensation : Formation of the 3-methyl-1,2,4-oxadiazole ring via nitrile oxide cycloaddition or amidoxime dehydration .
  • Pyrrolidine Functionalization : Introduction of the phenyl group at the 4-position using Suzuki-Miyaura coupling or Friedel-Crafts alkylation.
  • Coupling Reactions : Amide bond formation between the pyrrolidine and pyridin-2-ol moieties using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Oxadiazole FormationNH2_2OH·HCl, DCC, DMF, 80°C62–75
Pyrrolidine SubstitutionPd(PPh3_3)4_4, Phenylboronic acid55–68
Amide CouplingEDC, HOBt, DCM, RT70–85

Q. How can the structural identity of this compound be confirmed?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., oxadiazole C=O at ~165 ppm, pyridin-2-ol OH at ~12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+^+ calculated for C20_{20}H17_{17}ClN4_4O3_3: 420.0982).
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (MeCN/H2_2O gradient) .

Q. Table 2: Key Spectral Data

TechniqueDiagnostic FeaturesReference
1^1H NMR (400 MHz)δ 8.15 (pyridine H), δ 1.98 (CH3_3)
IR (KBr)1680 cm1^{-1} (amide C=O)
HRMSm/z 420.0982 ([M+H]+^+)

Advanced Research Questions

Q. How can low yields in the cyclization step be resolved?

Methodological Answer: Low yields often arise from competing side reactions. Optimization strategies include:

  • Catalyst Screening : Use of Cu(I) or Ru-based catalysts to enhance regioselectivity in oxadiazole formation .
  • Solvent Effects : Switching from DMF to THF or toluene to reduce hydrolysis of intermediates.
  • Microwave-Assisted Synthesis : Reduced reaction time (30 min vs. 12 h) improves efficiency (yield increase by ~15%) .

Q. Table 3: Optimization of Cyclization Step

VariableConditionYield ImprovementReference
CatalystCuI/1,10-phenanthroline+20%
SolventToluene+12%
Temperature/TimeMicrowave, 100°C+15%

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives?

Methodological Answer:

  • Fragment-Based Design : Replace the phenyl group with heteroaryl substituents (e.g., thiophene, pyrazole) to assess electronic effects on bioactivity .
  • Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs).
  • In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (IC50_{50} determination) .

Q. Table 4: Biological Activity of Derivatives

DerivativeTarget Enzyme IC50_{50} (nM)Cytotoxicity (µM)Reference
Parent Compound45 ± 3>100
Thiophene Analog28 ± 282
Pyrazole Analog62 ± 5>100

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during characterization?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at −40°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrrolidine H-3 and H-4 protons) .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*) .

Q. What purification challenges arise in isolating the final compound, and how are they addressed?

Methodological Answer:

  • Column Chromatography : Use gradient elution (EtOAc/hexane 1:1 to 4:1) to separate polar byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., EtOH/H2_2O) to enhance crystal purity (>99%) .
  • Prep-HPLC : Employ a chiral column for enantiomeric resolution if racemization occurs during synthesis .

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